molecular formula C3H6NO5S- B10772861 L-Cysteate

L-Cysteate

Cat. No.: B10772861
M. Wt: 168.15 g/mol
InChI Key: XVOYSCVBGLVSOL-REOHCLBHSA-M
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Description

L-Cysteate, also known as 2-amino-3-sulfopropanoic acid, is an amino acid derivative characterized by the presence of a sulfonic acid group. It is a natural product found in various biological systems, including human hair and wool. This compound plays a significant role in sulfur metabolism and is involved in the synthesis of important biomolecules such as taurine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteate can be synthesized through the oxidation of L-cystine. One efficient method involves the use of chlorine in water or alcohols, which results in the formation of L-cysteic acid and its esters . The reaction conditions typically involve room temperature and the slow dissolution of L-cystine in the solvent as chlorine is introduced.

Industrial Production Methods: Industrial production of this compound often involves the chemical hydrolysis of proteins, such as keratin from animal hair, using hydrochloric acid. This method, while effective, poses environmental challenges due to the generation of unpleasant odors and wastewater . Biotechnological approaches, including fermentation using engineered bacteria, are being explored as more sustainable alternatives .

Chemical Reactions Analysis

Types of Reactions: L-Cysteate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol-containing compounds.

    Substitution: this compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Thiol-containing compounds.

    Substitution Products: Compounds with different functional groups replacing the sulfonic acid group.

Mechanism of Action

L-Cysteate exerts its effects through its involvement in sulfur metabolism. It serves as a precursor for the synthesis of taurine and other sulfur-containing biomolecules. The enzyme this compound sulfo-lyase catalyzes the conversion of this compound to pyruvate, sulfite, and ammonium ion . This pathway is crucial for the utilization of sulfur in various biological systems.

Comparison with Similar Compounds

    Cysteic Acid:

    Cysteine Sulfinate: Another sulfur-containing amino acid derivative involved in taurine synthesis.

    Taurine: A sulfur-containing compound synthesized from L-Cysteate and cysteine sulfinate.

Uniqueness of this compound: this compound is unique due to its specific role in sulfur metabolism and its ability to serve as a sole source of carbon and energy for certain microorganisms . Its involvement in the synthesis of important biomolecules like taurine highlights its significance in both biological and industrial contexts.

Properties

Molecular Formula

C3H6NO5S-

Molecular Weight

168.15 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-sulfonatopropanoate

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1/t2-/m0/s1

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])S(=O)(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])S(=O)(=O)[O-]

Origin of Product

United States

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